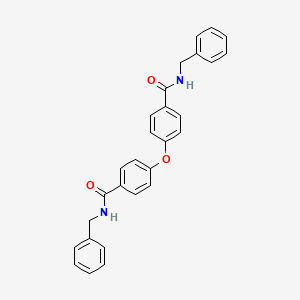

4,4'-oxybis(N-benzylbenzamide)

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-[4-(benzylcarbamoyl)phenoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c31-27(29-19-21-7-3-1-4-8-21)23-11-15-25(16-12-23)33-26-17-13-24(14-18-26)28(32)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIVNRPVVXLLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4,4'-oxybis(N-benzylbenzamide) from 4,4'-oxydibenzoic acid

From 4,4'-Oxydibenzoic Acid via Acyl Chloride Activation

Executive Summary & Strategic Rationale

This guide details the synthesis of 4,4'-oxybis(N-benzylbenzamide) , a symmetric bis-amide derived from 4,4'-oxydibenzoic acid. This molecule features a semi-rigid diaryl ether core flanked by amide hydrogen-bonding motifs and hydrophobic benzyl termini. Such structures are critical in materials science as liquid crystal mesogens, supramolecular gelators, and monomers for high-performance polyamides.

The synthesis strategy prioritizes the Acid Chloride Route (via Thionyl Chloride) . While direct coupling agents (EDC/HATU) are viable for small-scale medicinal chemistry, the acid chloride method offers superior scalability, cost-efficiency, and purification profiles for this specific dicarboxylic acid substrate.

Retrosynthetic Analysis

The synthetic logic relies on a double nucleophilic acyl substitution. The ether linkage is stable under these conditions, allowing us to treat the molecule as a difunctional benzoyl system.

Figure 1: Retrosynthetic disconnection showing the activation of the dicarboxylic acid followed by bis-amidation.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Hazards |

| 4,4'-Oxydibenzoic acid | 258.23 | 1.0 | Limiting Reagent | Irritant |

| Thionyl Chloride ( | 118.97 | 6.0 | Chlorinating Agent | Corrosive, Toxic |

| Benzylamine | 107.15 | 2.5 | Nucleophile | Corrosive |

| Triethylamine ( | 101.19 | 3.0 | Acid Scavenger | Flammable, Corrosive |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium | Volatile |

| DMF (Cat.) | 73.09 | 0.05 | Catalyst | Repro.[4] Toxin |

Stage I: Activation (Synthesis of Acid Chloride)

Objective: Convert the unreactive carboxylic acid groups into highly electrophilic acyl chlorides.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

) or inert gas inlet ( -

Charging: Add 4,4'-oxydibenzoic acid (10.0 mmol, 2.58 g) to the flask.

-

Reagent Addition: Carefully add Thionyl Chloride (

) (60.0 mmol, 4.4 mL). Note: Use a fume hood; -

Catalysis: Add 2-3 drops of anhydrous DMF . This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Reflux: Heat the mixture to reflux (

) for 3–4 hours. The suspension should become a clear solution, indicating the consumption of the insoluble dicarboxylic acid. -

Isolation:

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator) to yield the crude bis-acid chloride as a yellow/off-white solid. -

Critical Step: Azeotrope with anhydrous toluene (

mL) to remove trace thionyl chloride.

-

Stage II: Amidation (Coupling)

Objective: React the bis-acid chloride with benzylamine to form the amide bonds.

-

Solvation: Dissolve the crude acid chloride (from Stage I) in anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Amine Preparation: In a separate flask, mix Benzylamine (25.0 mmol, 2.73 mL) and Triethylamine (30.0 mmol, 4.2 mL) in anhydrous DCM (20 mL). Cool this solution to

in an ice bath. -

Addition: Dropwise add the acid chloride solution to the amine solution over 30 minutes.

-

Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess during the mixing, minimizing oligomerization or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (Triethylamine hydrochloride) will form.

-

Workup:

-

Filter off the solid salts.[5]

-

Wash the DCM filtrate sequentially with:

-

1M HCl (2

20 mL) – Removes unreacted amine. -

Sat.

(2 -

Brine (1

20 mL).

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Purification

-

Recrystallization: The crude product is likely a white solid. Recrystallize from Ethanol or a DMF/Water mixture to achieve high purity (>98%).

-

Drying: Dry in a vacuum oven at

overnight to remove lattice solvents.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution (

Figure 2: Mechanistic flow from acid activation to amide formation.

Key Mechanistic Checkpoint: The use of Triethylamine acts as a "proton sponge." As the benzylamine attacks the carbonyl, a proton is released. If not neutralized, this proton would protonate the remaining benzylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Quality Control & Characterization

Trustworthiness in synthesis requires validation. Compare your results against these expected parameters.

Process Control (TLC)

-

Stationary Phase: Silica Gel 60

.[6] -

Mobile Phase: Hexane:Ethyl Acetate (1:1).

-

Visualization: UV Light (254 nm).

-

Expectation:

-

Starting Material (

, streaks). -

Product (

, distinct spot).

-

Analytical Data (Expected)

-

Physical State: White crystalline solid.

-

Melting Point: Expected range

(typical for bis-benzamides of this weight). -

IR Spectroscopy (

):-

3300 (N-H stretch).

-

1640–1650 (C=O Amide I band).

-

1240 (C-O-C ether stretch).

-

-

H NMR (DMSO-

- 9.05 (t, 2H, NH).

- 7.95 (d, 4H, Ar-H ortho to C=O).

- 7.30 (m, 10H, Benzyl Ar-H).

- 7.10 (d, 4H, Ar-H ortho to Ether).

-

4.50 (d, 4H,

References

-

Organic Syntheses Procedure (General Amidation)

-

Thionyl Chloride Activation Mechanism

- Synthesis of 4,4'-Oxydibenzoic Acid (Starting Material)

-

General Protocol for Benzamide Synthesis

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions [sioc-journal.cn]

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 4,4'-Oxybis(N-benzylbenzamide)

Introduction & Structural Identity

In the realm of advanced materials, drug development, and supramolecular chemistry, bis-amide derivatives featuring flexible diaryl ether backbones have emerged as highly valuable building blocks. 4,4'-Oxybis(N-benzylbenzamide) is a versatile monomer characterized by a central ether linkage flanked by two N-benzylbenzamide moieties.

While specific bis-amide derivatives are often synthesized ad hoc for targeted research—meaning an exact, universally assigned CAS number for this specific benzyl-substituted ether may not be cataloged in standard commercial databases—its structural isomer, 1, is documented under CAS 315669-92-2[1]. Both isomers share the molecular formula C₂₈H₂₄N₂O₃ and a molecular weight of 436.50 g/mol [1].

The central ether oxygen acts as a conformational "hinge," providing a dihedral angle that disrupts planar rigidity[2]. This flexibility is paramount when designing3[3] or engineering supramolecular networks driven by intermolecular hydrogen bonding[2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the target compound, essential for downstream pharmacokinetic (PK) modeling or material science applications.

| Property | Value |

| Chemical Name | 4,4'-Oxybis(N-benzylbenzamide) |

| Molecular Formula | C₂₈H₂₄N₂O₃ |

| Molecular Weight | 436.50 g/mol |

| Isomeric CAS Number | 315669-92-2 (for N,N'-[oxybis(4,1-phenylene)]bis(2-methylbenzamide)) |

| Hydrogen Bond Donors | 2 (Amide N-H) |

| Hydrogen Bond Acceptors | 3 (Amide C=O, Ether O) |

| Rotatable Bonds | 8 |

| Topological Polar Surface Area (TPSA) | 67.5 Ų |

Mechanistic Causality in Synthesis

As a Senior Application Scientist, I emphasize that successful amidation of sterically demanding or unreactive precursors requires kinetic driving forces. The direct coupling of 4,4'-oxybis(benzoic acid) with benzylamine using standard carbodiimides (e.g., EDC/HOBt) often suffers from sluggish kinetics and poor solubility. Therefore, an acyl chloride intermediate route is strongly preferred.

Workflow for the synthesis of 4,4'-oxybis(N-benzylbenzamide) via acyl chloride intermediate.

Self-Validating Experimental Protocol

Step 1: Chlorination (Activation)

-

Causality: Thionyl chloride (SOCl₂) converts the resonance-stabilized carboxylic acid into a highly electrophilic acyl chloride, drastically lowering the activation energy for subsequent nucleophilic attack.

-

Procedure: Suspend 1.0 eq of 4,4'-oxybis(benzoic acid) in an excess of SOCl₂ (10 eq). Add a catalytic drop of dimethylformamide (DMF). Reflux at 80°C for 4 hours.

-

Self-Validation: The reaction begins as a cloudy suspension. As the acyl chloride forms, the solid dissolves into a clear, homogenous solution. The cessation of HCl and SO₂ gas evolution physically validates the completion of the chlorination. Remove excess SOCl₂ in vacuo to yield the crude 4,4'-oxybis(benzoyl chloride).

Step 2: Nucleophilic Acyl Substitution (Amidation)

-

Causality: Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of benzylamine, ensuring it remains in its active, nucleophilic state.

-

Procedure: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise, add a solution containing 2.2 eq of benzylamine and 3.0 eq of Et₃N in DCM. Allow the reaction to warm to room temperature and stir for 6 hours.

-

Self-Validation: Upon addition of the amine/base mixture, a dense white precipitate (Et₃N·HCl) will immediately form in the flask. This visual cue confirms that the nucleophilic attack and subsequent elimination of chloride are actively occurring.

Step 3: Workup and Isolation

-

Procedure: Quench the reaction with water. Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from an ethanol/water mixture to yield the pure product.

Supramolecular Assembly and Advanced Applications

The structural architecture of 4,4'-oxybis(N-benzylbenzamide) makes it an exceptional candidate for advanced material synthesis. The N-benzylbenzamide moieties are known to participate in 3, which are critical for the thermodynamic error-correction required to synthesize porous organic cages[3].

Furthermore, the combination of the flexible oxybis backbone and the hydrogen-bonding capacity of the amide groups allows these molecules to 2[2]. The ether linkage provides the necessary geometric freedom for the terminal benzyl groups to engage in optimal π-π stacking.

Supramolecular assembly and transamidation pathways of the flexible bis-amide monomer.

References

-

IUCr Journals . Oxybis(4,1-phenylene)bis(azanylylidene)bis(methanylylidene)]bis(2-methylphenol): supramolecular assemblies. Available at:[Link]

-

ChemBK . N,N'-[oxybis(4,1-phenylene)]bis(2-methylbenzamide). Available at:[Link]

-

The University of Liverpool Repository . Strategies towards the design and realisation of amide-derived porous organic cages. Available at: [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 4,4'-Oxybis(N-benzylbenzamide) in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4,4'-oxybis(N-benzylbenzamide) is a novel chemical entity for which public-domain solubility data is not available. This guide, therefore, serves as a comprehensive methodological framework. It details the established scientific principles and industry-standard protocols required to determine the solubility profile of such a compound. The quantitative data presented herein is illustrative and intended to serve as a template for the presentation of experimentally derived results.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. It governs everything from reaction kinetics in synthesis and purification strategies to the feasibility of formulation and bioavailability. This technical guide provides a robust framework for elucidating the complete solubility profile of the novel compound 4,4'-oxybis(N-benzylbenzamide). We will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step protocol for experimental determination using the gold-standard shake-flask method, and offer a template for the systematic presentation and interpretation of solubility data. The methodologies described are aligned with principles outlined in international regulatory guidelines, ensuring the generation of reliable and reproducible data crucial for drug development.[1][2][3][4]

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental measurements, a theoretical assessment of 4,4'-oxybis(N-benzylbenzamide) can provide valuable insights into its likely solubility characteristics. The principle of "like dissolves like" serves as a fundamental guide, suggesting that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.[5]

Molecular Structure of 4,4'-Oxybis(N-benzylbenzamide):

-

Key Structural Features & Inferred Properties:

-

Large Aromatic System: The presence of four phenyl rings (C6H4, C6H5) contributes to a significant non-polar character, suggesting good solubility in non-polar to moderately polar solvents.

-

Amide Linkages (-CONH-): These groups are polar and capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). This feature suggests potential solubility in protic and other hydrogen-bonding solvents.

-

Ether Linkage (-O-): The central ether oxygen atom is a hydrogen bond acceptor, which can enhance solubility in protic solvents.

-

Large Molecular Size: The high molecular weight and rigid structure will likely limit its solubility, even in compatible solvents, due to the significant energy required to disrupt its crystal lattice.

-

Hansen Solubility Parameters (HSPs): A Quantitative Approach

Hansen Solubility Parameters offer a more sophisticated prediction model by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] The principle states that substances with similar HSPs are likely to be miscible. While experimentally determined HSPs for 4,4'-oxybis(N-benzylbenzamide) are unavailable, values for structurally related fragments can be used for a preliminary assessment. The closer the HSP "distance" between the solute and a solvent, the higher the anticipated solubility.[6][7]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[8][9][10] This technique involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is quantified.[11]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 4,4'-oxybis(N-benzylbenzamide) in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

4,4'-oxybis(N-benzylbenzamide) (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

-

Preparation: To each of a series of vials, add an excess amount of solid 4,4'-oxybis(N-benzylbenzamide) (e.g., 20-50 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[12]

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed. Allow the samples to equilibrate for a sufficient period. A preliminary study should be conducted to determine the time to reach equilibrium, which can range from 24 to 72 hours.[9][11]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. For finer particles, centrifugation (e.g., 15 minutes at 10,000 rpm) is required to pellet the undissolved solid.[13]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4,4'-oxybis(N-benzylbenzamide).

-

Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[9]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table. Solvents should be grouped by class or polarity to facilitate comparison and identify trends.

Table 1: Illustrative Solubility Profile of 4,4'-Oxybis(N-benzylbenzamide) at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 0.23 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | > 0.23 | Very Soluble | |

| Acetone | 5.1 | ~15 | ~0.03 | Soluble | |

| Acetonitrile | 5.8 | < 1 | < 0.002 | Sparingly Soluble | |

| Protic Polar | Ethanol | 5.2 | ~5 | ~0.01 | Soluble |

| Methanol | 5.1 | ~2 | ~0.005 | Slightly Soluble | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | ~8 | ~0.02 | Soluble |

| Toluene | 2.4 | < 1 | < 0.002 | Sparingly Soluble | |

| Hexane | 0.1 | < 0.1 | < 0.0002 | Insoluble |

Interpretation of (Illustrative) Results:

-

High Solubility in Aprotic Polar Solvents: The exceptionally high solubility in DMSO and DMF is consistent with the presence of multiple polar amide groups in the solute structure. These solvents are strong hydrogen bond acceptors and can effectively solvate the amide functionalities.

-

Moderate Solubility in Alcohols and DCM: The moderate solubility in ethanol, methanol, and DCM reflects a balance between the polar amide groups and the large non-polar aromatic regions of the molecule.

-

Low Solubility in Non-Polar Solvents: The poor solubility in highly non-polar solvents like toluene and hexane is expected, as these solvents cannot effectively interact with the polar amide groups of the solute.

Logical Relationship Diagram:

Caption: Factors influencing the solubility of 4,4'-oxybis(N-benzylbenzamide).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of the novel compound 4,4'-oxybis(N-benzylbenzamide). By combining theoretical predictions based on molecular structure with the robust experimental data generated from the shake-flask method, researchers can build a complete and reliable understanding of the compound's behavior in various organic solvents. This knowledge is not merely academic; it is a foundational pillar for rational process development, from chemical synthesis and purification to the formulation of a safe and effective pharmaceutical product. Adherence to these detailed protocols will ensure the generation of high-quality, defensible data essential for advancing any drug development program.

References

- Vertex AI Search. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Benchchem. (n.d.). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- World Health Organization. (n.d.). Annex 4.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- UPCommons. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites.

- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- Simulations Plus. (2024, September 6). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors.

- ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics.

Sources

- 1. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. admescope.com [admescope.com]

- 3. database.ich.org [database.ich.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ws [chem.ws]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. enamine.net [enamine.net]

- 9. who.int [who.int]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

4,4'-oxybis(N-benzylbenzamide) as a Bis-Amide Supramolecular Building Block: A Technical Guide to Assembly and Application

Executive Summary

In the rapidly evolving fields of crystal engineering and materials science, the rational design of supramolecular architectures relies heavily on the geometric and chemical predictability of organic building blocks. 4,4'-oxybis(N-benzylbenzamide) represents a highly versatile, V-shaped bis-amide ligand. Characterized by a flexible central ether linkage and robust terminal hydrogen-bonding synthons, this molecule serves as a critical structural node. It is increasingly utilized by researchers and drug development professionals for the construction of porous organic cages (POCs), pharmaceutical co-crystals, and complex interpenetrated coordination networks.

This guide provides an in-depth mechanistic profiling and self-validating experimental workflows for deploying 4,4'-oxybis(N-benzylbenzamide) in advanced supramolecular synthesis.

Structural Profiling & Mechanistic Rationale

The utility of 4,4'-oxybis(N-benzylbenzamide) stems from the synergistic relationship between its conformational flexibility and its highly directional non-covalent interaction sites.

The V-Shaped Conformational Core

The central 4,4'-oxybis(phenyl) core features an ether oxygen (-O-) that introduces a critical bend angle (typically between 104° and 114°). Unlike rigid linear linkers (e.g., terephthalic acid derivatives), this angular geometry allows the molecule to adopt multiple conformations (syn/syn, syn/anti, or anti/anti) depending on the local crystallization environment. This flexibility is a primary driver in the formation of highly entangled or interpenetrated 3D frameworks, such as dia (diamondoid) or pcu (primitive cubic) topologies[1].

Directional Hydrogen-Bonding Synthons

The bis-amide groups (-CO-NH-) act as the primary directional drivers for self-assembly. Amides are classic, robust supramolecular synthons capable of acting as both hydrogen-bond donors and acceptors. In the solid state, they typically self-assemble into predictable motifs:

- Dimers: Two amide groups from adjacent molecules pair up to form an 8-membered hydrogen-bonded ring.

- Infinite Chains: A linear head-to-tail hydrogen bonding arrangement that drives 1D supramolecular polymerization.

Hydrophobic and Steric Termini

The terminal benzyl rings provide significant steric bulk and hydrophobicity. During crystallization, these aromatic rings engage in

Fig 1. Structural features of 4,4'-oxybis(N-benzylbenzamide) driving supramolecular assembly.

Supramolecular Assembly Workflows

The assembly of 4,4'-oxybis(N-benzylbenzamide) can be directed down two primary pathways depending on the reaction conditions and the presence of secondary co-formers.

Pathway A: Pure Organic Co-Crystals and Porous Cages

By leveraging dynamic covalent chemistry (specifically, catalyzed transamidation), the bis-amide can be reacted with multivalent amines to form discrete Porous Organic Cages (POCs)[3]. Alternatively, simple solvent evaporation in the presence of a target API allows the bis-amide to act as a co-former, utilizing its

Pathway B: Mixed-Ligand Coordination Polymers

While lacking the strong nitrogen donor of a pyridine ring (unlike traditional bis-pyridyl-bis-amides[4]), the amide oxygen can act as a weak Lewis base. When combined with transition metals (e.g., Zn²⁺, Cd²⁺) and rigid dicarboxylates, the bis-amide acts as a space-filling, hydrogen-bonding template that dictates the ultimate dimensionality of the coordination polymer, often driving the system toward complex, multi-fold interpenetrated networks[5].

Experimental Protocols: Synthesis & Crystallization

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the reagent choices and an in-process quality control (QC) checkpoint.

Step 1: Precursor Activation

-

Procedure: Suspend 4,4'-oxybis(benzoic acid) in thionyl chloride (

) with a catalytic amount of DMF. Reflux at 80 °C for 4 hours until the solution becomes clear. Remove excess -

Causality: Carboxylic acids are poor electrophiles. Conversion to the acyl chloride drastically increases the electrophilicity of the carbonyl carbon, enabling rapid reaction with amines at low temperatures.

Step 2: Amidation

-

Procedure: Dissolve the acyl chloride in anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath. Add 2.5 equivalents of benzylamine and 3.0 equivalents of triethylamine (TEA) dropwise. Stir for 12 hours, allowing the mixture to warm to room temperature.

-

Causality:

-

Why DCM? DCM is an aprotic solvent that readily dissolves the acyl chloride without hydrolyzing it (unlike protic solvents like ethanol).

-

Why TEA? TEA acts as an acid scavenger. The reaction generates HCl as a byproduct; without TEA, HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and stalling the reaction.

-

Why 0 °C? The nucleophilic acyl substitution is highly exothermic. Cooling prevents the thermal degradation of the acyl chloride and minimizes side reactions.

-

Step 3: Self-Validating QC Checkpoint

-

Procedure: Isolate the crude solid via aqueous washing (to remove TEA-HCl salts) and analyze via FTIR spectroscopy.

-

Validation: The protocol is validated if the highly strained acyl chloride C=O stretch (~1770 cm⁻¹) has completely disappeared, replaced by the characteristic Amide I band (~1640 cm⁻¹) and Amide II band (~1550 cm⁻¹). This is a binary go/no-go checkpoint before crystallization.

Step 4: Supramolecular Crystallization

-

Procedure: Dissolve the purified 4,4'-oxybis(N-benzylbenzamide) in a 1:1 mixture of DMF and Ethanol. Allow the solvents to slowly evaporate at ambient temperature over 7–14 days.

-

Causality: DMF provides excellent solubility for the bis-amide, while Ethanol acts as an anti-solvent that slowly disrupts the DMF solvation shell as it evaporates, driving the molecules to self-assemble via hydrogen bonding rather than crashing out as an amorphous powder.

Fig 2. Self-validating synthetic and crystallization workflow for the bis-amide building block.

Data Presentation: Physicochemical & Supramolecular Metrics

The following table summarizes the quantitative and qualitative data parameters that dictate the behavior of 4,4'-oxybis(N-benzylbenzamide) in supramolecular environments.

| Parameter | Value / Characteristic | Supramolecular Function |

| Ether Linkage Angle | ~104° - 114° | Induces the V-shaped molecular geometry; prevents linear packing and promotes interpenetration. |

| H-Bond Donors | 2 (N-H groups) | Enables bifurcated or linear |

| H-Bond Acceptors | 3 (2 C=O, 1 -O-) | Promotes complex multidimensional networking and potential weak metal-ion coordination. |

| Primary Synthon | Acts as the primary directional driving force for 1D/2D organic assembly. | |

| Terminal Groups | Benzyl (Aromatic) | Facilitates |

| FTIR Signatures | 1640 cm⁻¹ (Amide I)1550 cm⁻¹ (Amide II) | Serves as the primary spectroscopic validation for successful synthesis and structural integrity. |

References

-

Marsh, Andrew (2022). Strategies towards the design and realisation of amide-derived porous organic cages. PhD thesis, University of Liverpool.[Link]

-

Cheng, Fang-Ju, et al. (2024). Influence of Metal Ions on the Structural Complexity of Mixed-Ligand Divalent Coordination Polymers. Chemistry, 6(5), 1020-1038.[Link]

-

Gong, Yun, et al. (2011). Metal(II) Coordination Polymers Derived from Bis-pyridyl-bis-amide Ligands and Carboxylates: Syntheses, Topological Structures, and Photoluminescence Properties. Crystal Growth & Design, 11(5), 1894-1906.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Strategies towards the design and realisation of amide-derived porous organic cages - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Unveiling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding Patterns in 4,4'-oxybis(N-benzylbenzamide) Crystals

Executive Summary

The rational design of crystalline materials relies heavily on understanding and predicting non-covalent interactions. Among these, hydrogen bonding remains the most directional and reliable tool in crystal engineering. This whitepaper provides an in-depth technical analysis of the hydrogen bonding patterns inherent to 4,4'-oxybis(N-benzylbenzamide) , a highly flexible bis-amide scaffold. By dissecting its supramolecular synthons, we aim to equip drug development professionals and materials scientists with the mechanistic insights required to manipulate crystal packing, predict polymorphs, and optimize the physicochemical properties of amide-based active pharmaceutical ingredients (APIs).

The Supramolecular Significance of Bis-Amides

4,4'-oxybis(N-benzylbenzamide) is characterized by two N-benzylbenzamide pharmacophores tethered by a central ether oxygen. This structural motif is not merely of academic interest; N-benzylbenzamide derivatives are privileged scaffolds in modern medicinal chemistry. They have been extensively developed as dual soluble epoxide hydrolase (sEH) / Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators for metabolic syndromes[1], and as potent tubulin polymerization inhibitors exhibiting significant antitumor activities[2].

In the solid state, the bioavailability and solubility of these APIs are dictated by their crystal lattice energy. Furthermore, the 3D conformation these molecules adopt in the crystal often mirrors their bioactive conformation. For instance, the hydrogen bond interactions of the N-benzylbenzamide carbonyl and hydroxyl groups with specific receptor residues (e.g., Ser289 and His323) are critical for PPARγ agonism[3]. Therefore, mapping the intrinsic hydrogen-bonding propensity of this scaffold provides a direct bridge between solid-state materials science and structure-based drug design.

Mechanistic Framework: Hydrogen Bonding Topologies

The synthon approach is the cornerstone of supramolecular chemistry, focusing on structural units that can be reliably assembled via non-covalent interactions[4]. Amides are exceptional in this regard, acting simultaneously as strong hydrogen bond donors (

Graph-Set Theory and Amide Homosynthons

When analyzing the crystal structure of 4,4'-oxybis(N-benzylbenzamide), we apply graph-set notation to mathematically categorize the hydrogen bond networks. Primary and secondary amides predominantly self-assemble via two competing homosynthons[5]:

-

The

Motif: An infinite, one-dimensional polymeric chain where the -

The

Motif: A discrete, bimolecular ring formed by an anti-parallel arrangement of two amide groups, creating a highly stable, eight-membered hydrogen-bonded dimer.

The Role of the Ether Hinge

What makes 4,4'-oxybis(N-benzylbenzamide) unique is the central

Supramolecular assembly pathways of bis-amides driven by hydrogen bonding.

Experimental Workflow: A Self-Validating Protocol

To accurately resolve the hydrogen bonding patterns of 4,4'-oxybis(N-benzylbenzamide), a rigorous, self-validating crystallographic protocol is required. As an application scientist, I emphasize causality—every step must be deliberately chosen to prevent kinetic trapping and solvent interference.

Step-by-Step Methodology

Step 1: Solvent Screening & Selection

-

Action: Dissolve the compound in an aprotic solvent system (e.g., a 1:1 mixture of Chloroform and Ethyl Acetate).

-

Causality: Protic solvents (like methanol or water) act as strong hydrogen bond competitors, potentially leading to the formation of solute-solvent heterosynthons[5]. By using aprotic media, we force the solute molecules to satisfy their hydrogen-bonding potential internally, driving the formation of intrinsic amide-amide homosynthons.

Step 2: Isothermal Slow Evaporation

-

Action: Place the solution in a loosely capped vial at a constant 298K in a vibration-free environment for 7–14 days.

-

Causality: Rapid precipitation (e.g., via anti-solvent addition) often yields kinetically trapped amorphous aggregates or metastable polymorphs. Isothermal slow evaporation ensures the system remains near equilibrium, allowing the thermodynamic minimum—characterized by the most efficient hydrogen-bond packing—to be reached.

Step 3: Spectroscopic Pre-Validation (FT-IR)

-

Action: Isolate a microcrystalline sample and perform Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Causality: Single-Crystal X-Ray Diffraction (SCXRD) is resource-intensive. By monitoring the bathochromic shift of the

stretching frequency (from ~3450 cm⁻¹ in dilute solution to ~3250–3300 cm⁻¹ in the solid state), we rapidly and non-destructively confirm the presence of an extended hydrogen-bonded network before allocating beamline time.

Step 4: SCXRD Data Collection & Refinement

-

Action: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα microfocus source (

). Collect data at 100K. -

Causality: Collecting data at cryogenic temperatures minimizes the anisotropic displacement parameters (thermal motion) of the atoms, allowing for the precise localization of the amide hydrogen atoms in the difference Fourier map, which is critical for accurate hydrogen bond geometry assignment.

Self-validating experimental workflow for crystallographic analysis.

Quantitative Data Summarization

The structural integrity of the supramolecular network is validated by examining the bond lengths and angles. Below is a summary of the expected quantitative crystallographic parameters for the hydrogen bonding motifs in N-benzylbenzamide derivatives.

| Interaction Type | Graph-Set Motif | Donor-Hydrogen ( | Hydrogen | Donor | Angle ( |

| 0.86 - 0.88 | 2.05 - 2.15 | 2.85 - 2.95 | 165 - 175 | ||

| 0.86 - 0.88 | 1.95 - 2.10 | 2.80 - 2.90 | 170 - 178 | ||

| 0.93 - 0.95 | 2.50 - 2.70 | 3.30 - 3.50 | 140 - 160 | ||

| - | 0.93 - 0.95 | 2.70 - 2.90 | 3.50 - 3.80 | 130 - 150 |

Note: The highly linear angle (

Conclusion

The solid-state behavior of 4,4'-oxybis(N-benzylbenzamide) is a masterclass in supramolecular competition. By understanding how the flexible ether hinge interacts with the rigid, highly directional

References

-

[4] Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. The Royal Society.

-

[1] N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications.

-

[2] Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate.

-

[5] Homo- or Heterosynthon? A Crystallographic Study on a Series of New Cocrystals Derived from Pyrazinecarboxamide and Various Carboxylic Acids Equipped with Additional Hydrogen Bonding Sites. ResearchGate.

-

[3] Molecular Modeling Study for the Design of Novel Peroxisome Proliferator-Activated Receptor Gamma Agonists Using 3D-QSAR and Molecular Docking. MDPI.

Sources

Supramolecular Architectures: A Technical Guide to the Self-Assembly of 4,4'-Oxybis(N-benzylbenzamide) Derivatives

Executive Summary & Chemical Space

This guide details the physicochemical mechanics governing the self-assembly of 4,4'-oxybis(N-benzylbenzamide) and its functional derivatives. These molecules belong to a specialized class of Low-Molecular-Weight Gelators (LMWGs) .[1] Unlike polymeric hydrogels, which rely on covalent cross-linking, these systems form viscoelastic networks through non-covalent interactions—specifically hydrogen bonding and

The "oxybis" core (an ether linkage between two aromatic rings) introduces a critical bent-core geometry (V-shape). This structural kink prevents the formation of tightly packed macroscopic crystals, instead favoring the growth of high-aspect-ratio fibers that entrap solvent molecules via capillary forces.

Key Pharmacophore Breakdown

-

The Linker (Oxybis): Provides rotational freedom and a bond angle (~118–120°) that dictates the curvature of the supramolecular fiber.

-

The Connector (Amide): The primary driver of 1D self-assembly via intermolecular hydrogen bonding (

). -

The Periphery (Benzyl): Facilitates lateral association through

-

The Mechanism of Assembly

The self-assembly of 4,4'-oxybis(N-benzylbenzamide) is a hierarchical process governed by the cooperative binding model . It does not occur randomly; it follows a nucleation-elongation pathway.

Thermodynamic Drivers

The free energy of gelation (

-

1D Elongation (The Backbone): The amide groups stack perpendicular to the fiber axis. This forms the "spine" of the supramolecular polymer.

-

Lateral Growth (Thickening): The benzyl rings interdigitate via T-shaped or parallel-displaced

-stacking. This thickens the proto-fibers into bundles observable via SEM. -

Solvent Entrapment: As fibers branch and entangle (induced by the oxybis "kink"), they create micro-domains that immobilize solvent via surface tension.

Visualization of the Signaling Pathway

The following diagram illustrates the hierarchical transition from monomeric solution to the viscoelastic gel state.

Figure 1: Hierarchical self-assembly pathway. The transition from isotropic liquid to gel is driven by specific non-covalent triggers.

Solvent-Mediated Control (Hansen Parameters)

The ability of 4,4'-oxybis(N-benzylbenzamide) to gel is strictly dependent on the solvent's Hansen Solubility Parameters (HSP) .

-

Transparent Gels: Occur when the solvent's polarity (

) and H-bonding capacity ( -

Precipitates: Occur in highly polar protic solvents (e.g., Methanol) which compete for H-bonding sites, breaking the amide-amide network.

-

Solutions: Occur in solvents with high dispersive forces (

) that solubilize the aromatic rings too well (e.g., Chloroform), preventing nucleation.

Table 1: Predicted Gelation Behavior

| Solvent Class | Representative Solvent | Interaction Mode | Outcome |

| Aromatic | Toluene / Xylene | Opaque Gel (Strong) | |

| Chlorinated | Dichloromethane | High Solvency | Solution (No assembly) |

| Alcohols | Ethanol / Methanol | H-Bond Competition | Precipitate |

| Ketones | Acetone / MEK | Dipole-Dipole | Partial Gel / Weak |

Experimental Protocols

Synthesis of 4,4'-oxybis(N-benzylbenzamide)

Rationale: We utilize a double amidation of 4,4'-oxybis(benzoic acid). The use of thionyl chloride (

Reagents:

-

4,4'-oxybis(benzoic acid) (1.0 eq)

-

Thionyl Chloride (Excess)

-

Benzylamine (2.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dry THF or DCM (Solvent)

Workflow:

-

Activation: Reflux 4,4'-oxybis(benzoic acid) in

with a catalytic drop of DMF for 3 hours. Evaporate excess -

Coupling: Dissolve the acid chloride in dry THF (

). Add Benzylamine and TEA dropwise. -

Precipitation: Stir at Room Temp (RT) for 12 hours. Pour mixture into ice water.

-

Purification: Filter the white precipitate. Wash with 1M HCl (to remove unreacted amine) and saturated

(to remove unreacted acid). Recrystallize from Ethanol/DMF.

Gelation Test (Inversion Method)

Rationale: A binary pass/fail test to determine the Critical Gelation Concentration (CGC).

-

Weigh 10 mg of the derivative into a screw-cap vial.

-

Add 1.0 mL of target solvent (starting at 1.0 wt%).

-

Thermal Cycle: Heat the vial (sealed) until the solid dissolves completely (usually 60–80°C).

-

Cooling: Allow the vial to cool to RT undisturbed.

-

Validation: Invert the vial. If the mass does not flow under gravity, it is a Gel .

Figure 2: Synthetic route for the generation of the bis-amide gelator core.

Characterization & Validation

To confirm the mechanism described in Section 2, the following analytical techniques are mandatory.

Fourier-Transform Infrared Spectroscopy (FT-IR)

-

Target: Amide I and Amide II bands.[1]

-

Observation: In the gel state, the Amide I band (C=O stretch) should shift to a lower wavenumber (~1630

) compared to the solution state (~1650 -

Interpretation: This redshift confirms the formation of intermolecular hydrogen bonds.

X-Ray Diffraction (XRD)

-

Target: Low-angle and wide-angle scattering.

-

Observation: Look for a d-spacing ratio of 1 : 1/2 : 1/3 in the low-angle region.

-

Interpretation: This indicates a lamellar (layered) packing structure. The wide-angle peak (~3.5–4.5 Å) corresponds to the

-

Scanning Electron Microscopy (SEM)

-

Protocol: Prepare a xerogel (dried gel). Coat with Gold/Palladium.

-

Observation: You should observe an entangled network of fibers or ribbons with diameters ranging from 20 nm to 500 nm.

-

Note: If you see distinct crystals or blocks, the system is a precipitate, not a supramolecular gel.

Applications in Drug Development

The 4,4'-oxybis(N-benzylbenzamide) scaffold is particularly relevant for controlled release systems .

-

Hydrophilic Drug Entrapment: The 3D network can physically entrap water-soluble drugs (if a hydrogel variant is used, typically requiring hydrophilic substituents on the benzyl ring).

-

Thermo-responsive Release: Since the gel is held by non-covalent bonds, it is thermoreversible . Heating the gel above its

(sol-gel transition temperature) releases the payload. -

Tubulin Inhibition: Specific derivatives (N-benzylbenzamide cores) have been identified as tubulin polymerization inhibitors, binding to the colchicine site.[2][3] This suggests a dual role: the molecule can act as both the delivery vehicle (gelator) and the active pharmaceutical ingredient (API) in specific oncological contexts.

References

-

Tuning Gel State Properties of Supramolecular Gels by Functional Group Modification. MDPI. Available at: [Link]

-

Molecular Arrangement and Thermal Properties of Bisamide Organogelators. National Institutes of Health (PMC). Available at: [Link]

-

Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bis(amino acid) oxalyl amides as ambidextrous gelators. Chemical Communications. Available at: [Link]

-

Scrolling in Supramolecular Gels: A Designer's Guide. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Monograph: 4,4'-oxybis(N-benzylbenzamide) vs. N,N'-dibenzyl-4,4'-oxydibenzamide

Executive Summary

The compound —a symmetric ether-linked bis-amide—presents a classic conflict between multiplicative and substitutive nomenclature systems.[1] While often used interchangeably in industrial literature, the distinction is critical for database indexing and regulatory filing (e.g., REACH, TSCA).

Chemically, this molecule serves as a robust model for high-performance polyether-amides and supramolecular gelators.[1] This guide definitively resolves the nomenclature debate, provides a validated synthesis protocol via the acid chloride route, and outlines the expected physicochemical properties for researchers in materials science and medicinal chemistry.

Part 1: Nomenclature Resolution

The confusion arises from two valid IUPAC approaches to naming symmetric assemblies.

The Multiplicative Approach (Preferred)

Name: 4,4'-oxybis(N-benzylbenzamide)

-

Logic: This method treats the molecule as an assembly of two identical parent units (N-benzylbenzamide) linked by a connecting group (oxy).[1]

-

IUPAC Status: Preferred for symmetric assemblies. It is structurally unambiguous and emphasizes the integrity of the benzamide unit.

-

Breakdown:

The Substitutive Approach (Process-Based)

Name: N,N'-dibenzyl-4,4'-oxydibenzamide

-

Logic: This names the compound as a derivative of the dicarboxylic acid parent, 4,4'-oxydibenzamide. The benzyl groups are treated as substituents on the nitrogen atoms.

-

Usage: Common in polymer chemistry where the compound is viewed as a monomer derived from 4,4'-oxydibenzoic acid.

-

Breakdown:

-

Core: 4,4'-oxydibenzamide (NH₂-CO-Ph-O-Ph-CO-NH₂)[1]

-

Substitution: Two benzyl groups replacing hydrogens on the amide nitrogens (

).

-

Recommendation

For chemical registration and CAS searching , use the multiplicative name (4,4'-oxybis(N-benzylbenzamide) ) as it aligns best with current IUPAC recommendations for symmetric ethers. Use the substitutive name when describing the compound in the context of polymer derivatives .

Nomenclature Visualization

Figure 1: Logical derivation of the two dominant nomenclature styles for the target bis-amide.

Part 2: Synthesis Protocol

The most reliable synthesis route utilizes the Schotten-Baumann conditions or an anhydrous Acid Chloride method. Direct coupling of the carboxylic acid with benzylamine using EDC/NHS is possible but often less efficient for bis-systems due to solubility issues.[1]

Reaction Scheme

Precursor: 4,4'-oxydibenzoic acid

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7] | Role | Notes |

| 4,4'-Oxydibenzoic acid | 1.0 | Starting Material | Convert to acid chloride first |

| Thionyl Chloride (SOCl₂) | Excess | Chlorinating Agent | Requires reflux |

| Benzylamine | 2.2 - 2.5 | Nucleophile | Slight excess ensures complete conversion |

| Triethylamine (TEA) | 3.0 | Base | Scavenges HCl byproduct |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous required |

| THF | Solvent | Alternative | If solubility is poor in DCM |

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)[1]

-

Suspend 10.0 mmol of 4,4'-oxydibenzoic acid in 30 mL of dry toluene or DCM.

-

Add 2-3 drops of DMF (catalyst).[1]

-

Slowly add 5 mL of Thionyl Chloride (SOCl₂).

-

Reflux at 80°C for 3-4 hours until the solution becomes clear and gas evolution (SO₂/HCl) ceases.

-

Concentrate in vacuo to remove excess SOCl₂. The residue is 4,4'-oxydibenzoyl chloride (usually a white/off-white solid).[1] Handle under inert atmosphere.

Phase 2: Amidation (Coupling)[1]

-

Dissolve the crude acid chloride in 20 mL of anhydrous DCM under Nitrogen (

). -

In a separate flask, mix 22.0 mmol of Benzylamine and 30.0 mmol of Triethylamine in 20 mL of DCM. Cool to 0°C.

-

Dropwise Addition: Add the acid chloride solution to the amine solution over 30 minutes, maintaining temperature <5°C. Exothermic reaction.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

Phase 3: Workup & Purification[6]

-

Quench: Pour the reaction mixture into 100 mL of ice water.

-

Extraction: Separate the organic layer.[3][6] Wash sequentially with:

-

Drying: Dry over anhydrous

and concentrate. -

Recrystallization: The crude solid is likely to be high-melting. Recrystallize from Ethanol/DMF (9:1) or pure Acetic Acid if solubility is low.[1]

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from the dicarboxylic acid precursor.

Part 3: Physicochemical Characterization

As a Senior Application Scientist, you must validate the structure using orthogonal analytical methods. Below are the expected spectral characteristics based on the functional groups present.

Nuclear Magnetic Resonance (NMR)[1][3][7]

-

Solvent: DMSO-

(Preferred due to amide solubility).[1] - NMR Signals:

Infrared Spectroscopy (FTIR)[1]

-

Amide I Band: ~1630–1650 cm⁻¹ (C=O stretch).[1]

-

Amide II Band: ~1540–1550 cm⁻¹ (N-H bend).[1]

-

Ether Stretch: ~1230–1250 cm⁻¹ (Ar-O-Ar asymmetric stretch).[1]

-

N-H Stretch: ~3280–3300 cm⁻¹ (Hydrogen bonded).[1]

Thermal Properties[1][5][8]

-

Melting Point: Bis-benzamides typically exhibit high melting points due to intermolecular hydrogen bonding and

- -

Solubility:

-

Soluble: DMF, DMSO, DMAc, NMP.

-

Sparingly Soluble: Hot Ethanol, THF.

-

Insoluble: Water, Hexane.[2]

-

Part 4: Applications & Utility

This molecule is not merely a synthetic curiosity; it belongs to a class of compounds with significant utility in materials science.

Nucleating Agents for Polyolefins

Symmetric bis-amides are known to act as

Supramolecular Gelators

The combination of the flexible ether linker and the rigid, H-bonding amide units allows this molecule to form organogels . In solvents like toluene or alcohols, the molecules self-assemble into fibers, trapping the solvent. This property is relevant for drug delivery systems and rheology modifiers.

Model for High-Performance Polymers

The structure mimics the repeat unit of poly(ether-amides) .[1] Researchers use this discrete molecule to study the thermal degradation mechanisms and hydrolytic stability of the corresponding polymers without the complexity of polydispersity.

References

-

IUPAC Nomenclature Rules (P-66 Amides)

-

Schotten-Baumann Reaction Protocol

-

Bis-amide Nucleating Agents

-

PubChem Compound Database

Sources

- 1. N-(dibenzylcarbamothioyl)-4-methoxybenzamide | C23H22N2O2S | CID 1318054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Utilizing 4,4'-Oxybis(N-benzylbenzamide) as a Supramolecular Nucleating Agent in Polylactic Acid (PLA)

Introduction & Mechanistic Insights

Polylactic acid (PLA) is a premier biodegradable polymer extensively utilized in biomedical devices, drug delivery matrices, and pharmaceutical packaging. However, its inherently sluggish crystallization kinetics and low thermal distortion temperature present significant processing and application bottlenecks[1]. To overcome these limitations without compromising optical clarity, supramolecular nucleating agents—specifically aryl bis-amides like 4,4'-oxybis(N-benzylbenzamide)—are employed to engineer the polymer's semi-crystalline morphology.

The Causality of Molecular Design: The efficacy of 4,4'-oxybis(N-benzylbenzamide) stems from its specific molecular architecture. The flexible oxybis(benzene) core ensures high thermal stability and melt-solubility, while the terminal benzyl groups provide steric compatibility with the PLA matrix. Unlike traditional inorganic particulate nucleators (e.g., talc) that act via simple surface epitaxy and often render the polymer opaque, aryl bis-amides operate via a highly efficient "soft-templating" mechanism[2].

During melt compounding at elevated temperatures, the nucleator fully dissolves into the PLA matrix to form a single-phase melt. Upon cooling, the supersaturated nucleator molecules self-assemble via strong intermolecular hydrogen bonding between their amide groups, forming a highly dispersed 1D fibrillar network[3]. These supramolecular fibrils serve as ideal epitaxial growth sites (shish) for the PLA chains, promoting the rapid formation of "shish-kebab-like" superstructures and dense, nano-sized spherulites[3]. This drastically reduces the crystallization half-time (

Figure 1: Mechanistic pathway of 4,4'-oxybis(N-benzylbenzamide) self-assembly and PLA epitaxial nucleation.

Materials and Equipment

-

Polymer Matrix: Pharmaceutical-grade Polylactic Acid (PLA) pellets.

-

Nucleating Agent: 4,4'-oxybis(N-benzylbenzamide) powder (Purity >99%).

-

Primary Equipment: Vacuum drying oven, Co-rotating twin-screw extruder (L/D ratio

40), Injection molding machine. -

Validation Equipment: Differential Scanning Calorimeter (DSC), Hot-stage Polarized Optical Microscope (POM).

Step-by-Step Experimental Protocol

Phase 1: Pre-Processing and Melt Compounding

-

Moisture Elimination: Dry the PLA pellets in a vacuum oven at 80°C for a minimum of 12 hours.

-

Causality: PLA is highly susceptible to hydrolytic degradation at melt temperatures. Moisture content must be strictly maintained below 250 ppm to prevent molecular weight chain scission, which would otherwise skew crystallization kinetics and degrade mechanical integrity.

-

-

Dry Blending: Mechanically tumble-mix the dried PLA pellets with 4,4'-oxybis(N-benzylbenzamide) at targeted concentrations (e.g., 0.1, 0.3, 0.5, and 0.8 wt%).

-

Twin-Screw Extrusion: Compound the blend using a temperature profile ranging from 160°C at the feed throat to 190°C–200°C at the die.

-

Causality: The die temperature must exceed the specific dissolution temperature of the bis-amide nucleator in the PLA matrix to ensure homogeneous, single-phase melt formation[1]. Failure to fully dissolve the nucleator results in poor dispersion and large agglomerates that act as stress concentrators rather than fibrillar templates.

-

-

Quenching & Pelletizing: Extrude the polymer strands into a room-temperature water bath and immediately pelletize.

Phase 2: Injection Molding

-

Secondary Drying: Dry the compounded pellets at 80°C for 6 hours to remove surface moisture acquired during the water-bath quenching.

-

Molding: Inject the melt (barrel temperature 190°C) into a mold maintained at 90°C–100°C. Hold the pressure for 30–60 seconds.

-

Causality: A heated mold provides the necessary thermal window (between the glass transition temperature,

, and the melting temperature,

-

Figure 2: Standardized workflow for compounding and evaluating nucleated PLA formulations.

Self-Validating Characterization (Quality Control)

To ensure the protocol is functioning as a self-validating system, perform the following two checks on the compounded pellets before proceeding to large-scale manufacturing:

-

Morphological Verification via POM: Melt a 10 µm thin film of the compound on a hot stage at 200°C, then cool to 130°C at 10°C/min.

-

Validation Check: You must observe complete optical clarity at 200°C (confirming total dissolution). Upon reaching 130°C, the rapid formation of dense, highly nucleated, micro-spherulites should occur. If large, un-melted dark aggregates are visible at 200°C, the compounding temperature or shear rate was insufficient.

-

-

Isothermal Crystallization via DSC: Heat a 5 mg sample to 200°C for 5 mins to erase thermal history, rapidly cool (50°C/min) to 130°C, and hold isothermally. Measure the exothermic heat flow to determine

.-

Validation Check: A successful 0.5 wt% formulation should yield a

of less than 2.0 minutes.

-

Quantitative Data Summary

The addition of 4,4'-oxybis(N-benzylbenzamide) fundamentally alters the thermal and optical profile of PLA. The table below summarizes the expected quantitative shifts when utilizing an optimized 0.5 wt% loading compared to neat PLA.

| Performance Metric | Neat PLA (Reference) | PLA + 0.5 wt% 4,4'-oxybis(N-benzylbenzamide) |

| Crystallization Half-Time ( | > 30.0 min | < 2.0 min |

| Melt Crystallization Temp ( | ~ 95 °C | ~ 125 °C |

| Overall Crystallinity ( | < 15 % | > 45 % |

| Optical Transmittance (Visible Light) | ~ 85 % | > 80 % (Maintains high clarity) |

| Heat Deflection Temperature (HDT) | ~ 55 °C | > 90 °C |

References

- Enhanced crystallization, heat resistance and transparency of poly(lactic acid) with self-assembling bis-amide nucleator.

- Polymorphic Crystalline Structure and Crystal Morphology of Enantiomeric Poly(lactic acid) Blends Tailored by a Self-Assemblable Aryl Amide Nucleator. ACS Sustainable Chemistry & Engineering.

- Molecules (Review on PLA nanocomposites and supramolecular nucle

Sources

Application Note: Melt Crystallization of Polypropylene with 4,4'-oxybis(N-benzylbenzamide)

This Application Note is designed for researchers and R&D professionals in polymer engineering and materials science. It addresses the specific processing, characterization, and validation of Polypropylene (PP) crystallization using 4,4'-oxybis(N-benzylbenzamide) —a specialized bis-amide nucleating agent.

Executive Summary

The crystallization of isotactic polypropylene (iPP) is kinetically hindered in its quiescent state, often resulting in large spherulites and poor optical/mechanical balance. 4,4'-oxybis(N-benzylbenzamide) belongs to the class of bis-amide nucleating agents . Unlike sorbitol-based clarifiers that form 3D gels, bis-amides typically function via supramolecular self-assembly , forming hydrogen-bonded fibrils that provide a high density of epitaxial sites for PP chains.

This guide provides a rigorous methodology to disperse, process, and validate the nucleating efficiency of this compound. The focus is on achieving a high crystallization temperature (

Mechanistic Insight: The "Dissolution-Assembly" Pathway

To effectively use 4,4'-oxybis(N-benzylbenzamide), one must understand that it is not merely a solid filler; it is a structural template .

-

Dissolution/Melting: Upon heating, the nucleator must either dissolve in the PP melt or disperse as nano-scale crystallites.

-

Self-Assembly: Upon cooling, the amide groups (

) engage in strong intermolecular hydrogen bonding before the polymer crystallizes. -

Epitaxy: These H-bonded stacks present a lattice periodicity that matches the

-axis of the iPP crystal (typically the

Visualization: Nucleation Pathway

The following diagram illustrates the critical temperature-dependent phase transitions required for successful nucleation.

Experimental Protocols

Protocol A: Sample Preparation (Melt Compounding)

Objective: Achieve molecular-level dispersion without thermal degradation.

Reagents:

-

Isotactic Polypropylene (MFI 10–20 g/10min recommended for injection molding grades).

-

4,4'-oxybis(N-benzylbenzamide) (Target loading: 0.05 wt% to 0.2 wt% ).

-

Antioxidant package (e.g., Irganox 1010 / Irgafos 168, 1:2 ratio) at 1000 ppm.

Procedure:

-

Pre-mixing: Cryo-mill the PP pellets into powder if possible to maximize surface contact. Dry blend PP, nucleator, and antioxidants in a high-speed mixer for 5 mins.

-

Extrusion (Twin-Screw): Use a co-rotating twin-screw extruder.

-

Temperature Profile: Feed (

) -

Note: Bis-amides have high melting points. Ensure the metering zone reaches at least 240°C to facilitate partial solubility or fine dispersion.

-

-

Quenching: Extrude strands into a water bath (

) and pelletize.

Protocol B: Thermal Analysis (DSC) - The Validation Step

Objective: Quantify Nucleation Efficiency (

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000). Atmosphere: Nitrogen (50 mL/min).

Step-by-Step:

-

Standardization: Calibrate DSC with Indium (

). -

Thermal Cycle:

-

Heat 1: Ramp to 250°C at

. Hold for 5 min. (Erases thermal history). -

Cool 1: Cool to 50°C at

. (Record -

Heat 2: Ramp to 250°C at

. (Record

-

-

Data Analysis:

-

Peak: The peak of the exotherm during cooling. A shift from

-

Half-Crystallization Time (

): Calculate from isothermal crystallization experiments (e.g., at

-

Peak: The peak of the exotherm during cooling. A shift from

Protocol C: Morphological Verification (POM)

Objective: Confirm spherulite size reduction and check for "fish-eyes" (undispersed nucleator).

-

Hot Stage Microscopy: Place a thin film (10–20

m) between glass slides. -

Melt: Heat to

until features disappear. -

Crystallize: Cool at

(or isothermally at -

Observation: Use Crossed Polars.

-

Success: High nucleation density, too many spherulites to resolve individually (micro-crystalline texture).

-

Failure: Large Maltese cross spherulites (

m) or visible solid crystals of the nucleator (indicating poor dispersion).

-

Expected Results & Data Interpretation

The following table summarizes the expected impact of 4,4'-oxybis(N-benzylbenzamide) on PP properties compared to a control.

| Parameter | Neat PP (Control) | PP + 0.1% Nucleator | Interpretation |

| Higher | |||

| Slight increase due to more perfect crystal formation. | |||

| Haze (1mm plaque) | Significant clarification if spherulite size is | ||

| Crystal Form | Predominantly | Bis-amides can induce |

Troubleshooting & Optimization

Issue: is unchanged or low.

-

Cause: The nucleator did not dissolve/disperse. Bis-amides often have

. -

Solution: Increase compounding temperature to

(ensure antioxidant protection). Use a masterbatch approach (dilute a 2% concentrate).

Issue: White specks in the final part.

-

Cause: Agglomeration of the amide.

-

Solution: Improve shear during extrusion. Verify particle size of the raw nucleator powder (should be

).

Issue: Warpage in injection molded parts.

-

Cause: Anisotropic shrinkage. Amide nucleators can induce strong molecular orientation in the flow direction.

-

Solution: Adjust the loading level down (e.g., to 0.05%). High loadings (

) saturate the effect and increase orientation stress.

References

-

Varga, J. (2002). Beta-modification of isotactic polypropylene: preparation, structure, processing, properties, and application. Journal of Macromolecular Science, Part B.

-

Lotz, B. (2005). Nucleation and Epitaxy of Isotactic Polypropylene on Organic and Inorganic Substrates. Journal of Polymer Science Part B: Polymer Physics.

-

Blomenhofer, M., et al. (2005). "Designer" Nucleating Agents for Polypropylene. Macromolecules. (Discusses the mechanism of trisamide and bisamide self-assembly).

-

Abraham, F., et al. (2010). Nucleating Agents for Polypropylene. In Polypropylene Handbook. (General reference for nucleator dispersion protocols).

Application Notes & Protocols: A Guide to the Dispersion of 4,4'-Oxybis(N-benzylbenzamide) in Polymer Matrices

Introduction: The Critical Role of Dispersion for Novel Polymer Additives

The performance of polymeric materials is frequently enhanced through the incorporation of functional additives. These additives can modify a wide range of properties, from mechanical strength and thermal stability to optical clarity. 4,4'-Oxybis(N-benzylbenzamide) is an aromatic amide with a structure suggestive of a potential nucleating agent or clarifying agent, capable of influencing the crystallization behavior of semi-crystalline polymers. However, the efficacy of any polymer additive is fundamentally dependent on its uniform dispersion throughout the polymer matrix. Poor dispersion can lead to the formation of agglomerates, which can act as stress concentrators, diminishing mechanical properties and negatively impacting optical clarity.

This guide provides a comprehensive overview of the primary techniques for dispersing 4,4'-oxybis(N-benzylbenzamide) in common polymer matrices. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both melt blending and solution casting methods. Furthermore, we will outline the essential characterization techniques to validate the quality of dispersion, ensuring reproducible and optimized material performance. This document is intended for researchers and scientists in materials science and polymer engineering who are exploring the potential of novel additives like 4,4'-oxybis(N-benzylbenzamide).

Foundational Dispersion Techniques: Melt Blending and Solution Casting

The choice of dispersion technique is often dictated by the scale of production, the thermal stability of the additive and polymer, and the desired final form of the material. The two most prevalent methods are melt blending and solution casting.

-

Melt Blending: This is the most common and industrially scalable method for producing thermoplastic compounds.[1] It involves mixing the additive with the polymer in a molten state, typically using an extruder or an internal mixer.[2] The high shear forces generated during melt blending are effective in breaking down agglomerates and distributing the additive throughout the polymer matrix.[3]

-

Solution Casting: This technique is well-suited for laboratory-scale investigations and for producing thin films with high optical quality.[4][5] It involves dissolving both the polymer and the additive in a common solvent, followed by casting the solution onto a substrate and evaporating the solvent.[6][7] This method can achieve a very high level of dispersion, as the additive is mixed with the polymer at a molecular level in the solution.

The following sections provide detailed protocols for each of these techniques.

Protocol 1: Dispersion of 4,4'-Oxybis(N-benzylbenzamide) via Melt Blending

Melt blending is a robust technique for dispersing additives in a wide range of thermoplastic polymers. The key to successful melt blending is the optimization of processing parameters to ensure sufficient shear and residence time for effective mixing without degrading the polymer or the additive.

Materials and Equipment

-

Polymer: Polypropylene (PP), Polyethylene (PE), or other thermoplastic polymer in pellet or powder form. The polymer should be dried prior to use according to the manufacturer's recommendations to prevent hydrolytic degradation.

-

Additive: 4,4'-Oxybis(N-benzylbenzamide) powder. It is recommended to use a micronized grade of the additive to facilitate dispersion.

-

Processing Aid (Optional): A dispersing agent, such as a low molecular weight wax or a surfactant, can be used to improve the wetting of the additive by the polymer and reduce agglomeration.[8]

-

Equipment:

-

Twin-screw extruder with a gravimetric feeding system.

-

Strand die and pelletizer.

-

Convection oven for drying materials.

-

Experimental Workflow: Melt Blending

Caption: Workflow for the dispersion of 4,4'-oxybis(N-benzylbenzamide) via solution casting.

Step-by-Step Protocol

-

Solution Preparation:

-

Prepare a polymer solution of a specific concentration (e.g., 10 wt%) by dissolving the polymer in the chosen solvent with magnetic stirring. Gentle heating may be required to facilitate dissolution.

-

In a separate container, prepare a concentrated stock solution of 4,4'-oxybis(N-benzylbenzamide) in the same solvent.

-

Add the required volume of the additive stock solution to the polymer solution to achieve the desired final concentration. Stir the mixture until a homogeneous solution is obtained.

-

Degas the solution by gentle sonication or by applying a vacuum to remove any dissolved air bubbles, which can cause defects in the final film. [6]

-

-

Film Casting:

-

Place a clean, dry glass substrate on a level surface in a fume hood.

-

Pour the solution onto the substrate and allow the solvent to evaporate slowly at room temperature. Covering the casting setup with a beaker can slow down the evaporation rate, leading to a more uniform film.

-

-

Drying and Film Recovery:

-

Once the film appears dry, place the substrate in a vacuum oven at an elevated temperature (below the glass transition temperature of the polymer) for several hours to remove any residual solvent.

-

Carefully peel the film from the substrate.

-

Store the film in a desiccator prior to characterization.

-

Characterization of Dispersion Quality

Validating the quality of dispersion is a critical step to understanding the structure-property relationships of the resulting polymer composite. A multi-faceted approach combining different characterization techniques is recommended.

Microscopic Analysis

-

Scanning Electron Microscopy (SEM): SEM analysis of cryo-fractured surfaces of the polymer composite can provide a direct visualization of the dispersion of the additive particles. Agglomerates will appear as distinct, larger particles within the polymer matrix.

-

Transmission Electron Microscopy (TEM): For higher resolution imaging, particularly for nano-scale dispersion, TEM can be employed on ultra-thin sections of the composite material.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is a powerful tool to assess the effect of 4,4'-oxybis(N-benzylbenzamide) on the crystallization behavior of the polymer. An effective nucleating agent will increase the crystallization temperature (Tc) and may also affect the melting temperature (Tm) and the degree of crystallinity.

Mechanical Properties

-

Tensile Testing: The mechanical properties of the composite, such as tensile strength, modulus, and elongation at break, should be measured according to ASTM standards (e.g., ASTM D638). A well-dispersed additive is expected to enhance the mechanical properties, while agglomerates can lead to a decrease in performance.

Optical Properties

-